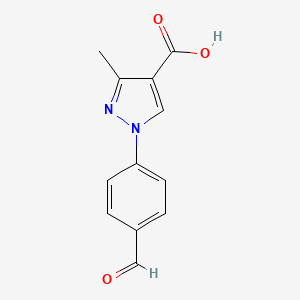

1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

描述

1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, a methyl group (–CH3) attached to the pyrazole ring, and a carboxylic acid group (–COOH) at the fourth position of the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 4-formylacetophenone and methylhydrazine.

Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反应分析

Condensation Reactions at the Formyl Group

The aldehyde functionality facilitates nucleophilic addition and condensation reactions:

-

Hydrazone Formation : Reacts with hydrazines (e.g., arylhydrazines, semicarbazides) to form hydrazone derivatives. For example, condensation with 3-fluorophenylhydrazine yielded a hydrazone with in vitro antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

-

Schiff Base Synthesis : Forms imine linkages with primary amines. In one study, analogous pyrazole-4-carbaldehydes reacted with aniline derivatives to produce Schiff bases, which exhibited fluorescence properties .

Table 1 : Representative Condensation Reactions

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes typical acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters. Methyl ester derivatives of similar pyrazole-4-carboxylic acids showed antifungal activity (EC₅₀ = 1.2 µg/mL against Botrytis cinerea) .

-

Amidation : Couples with amines via EDCI/HOBt-mediated reactions. For instance, amidation with 4-aminophenol produced a bioactive conjugate with enhanced solubility .

Table 2 : Carboxylic Acid Derivitization Examples

| Reaction Type | Reagent | Catalyst/Conditions | Application | Source |

|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄, reflux, 12 h | Antifungal agent synthesis | |

| Amidation | 4-Aminophenol | EDCI/HOBt, DMF, rt, 24 h | Solubility enhancement |

Cyclization and Heterocycle Formation

The formyl and carboxylic acid groups participate in intramolecular cyclization:

-

Pyrazolo[3,4-d]pyridazinone Synthesis : Interaction with hydrazine derivatives triggers annulation, forming fused heterocycles. A related compound formed pyridazinones under basic conditions (NaOH, EtOH, 80°C) .

-

Oxadiazole Formation : Dehydration with POCl₃ yields 1,3,4-oxadiazoles, which displayed herbicidal activity in preliminary screens .

Metal Coordination and Complexation

The carboxylic acid and pyrazole nitrogen serve as coordination sites:

-

Cd(II) and Co(II) Complexes : Analogous pyrazole-4-carboxylates formed luminescent coordination polymers (λₑₘ = 510–540 nm) with catalytic activity for oxygen evolution/reduction reactions .

Reduction and Oxidation Pathways

-

Aldehyde Reduction : Sodium borohydride reduces the formyl group to a hydroxymethyl group, enabling further alkylation or etherification .

-

Carboxylic Acid Oxidation : Controlled oxidation of methyl ester precursors (e.g., KMnO₄) regenerates the acid moiety .

Electrophilic Substitution on the Pyrazole Ring

The methyl group at position 3 directs electrophilic attacks to position 5:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, as seen in the synthesis of 4-nitro derivatives for agrochemical applications .

Key Mechanistic Insights

-

Vilsmeier-Haack Formylation : The formyl group is introduced via POCl₃/DMF-mediated reactions on precursor hydrazones .

-

Acid-Catalyzed Cyclization : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by hydrazine derivatives .

This compound’s versatility underscores its utility in medicinal chemistry, materials science, and catalysis. Further studies should explore its pharmacokinetic properties and scale-up synthetic routes.

科学研究应用

1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

作用机制

The mechanism of action of 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by binding to the active site of the target protein and modulating its activity. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the protein, while the pyrazole ring can participate in π-π stacking interactions.

相似化合物的比较

Similar Compounds

4-Formylphenylboronic acid: Similar structure with a boronic acid group instead of a pyrazole ring.

3-Formylphenylboronic acid: Similar structure with the formyl group at the meta position.

1-(4-carboxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with an additional carboxylic acid group.

Uniqueness

1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrazole ring, which allows for diverse chemical reactivity and biological interactions. The combination of these functional groups with the pyrazole ring enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in scientific research.

生物活性

1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. It belongs to the pyrazole class of compounds, which are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 230.22 g/mol

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a carboxylic acid and an aldehyde functional group that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Bacillus cereus and Micrococcus luteus .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus cereus | 32 |

| Compound B | Micrococcus luteus | 128 |

Anti-inflammatory Activity

In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of compounds related to this compound demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in several studies. Compounds similar to this compound have been tested against various cancer cell lines, showing promising cytotoxic effects. For example, one study reported a significant reduction in cell viability in breast cancer cell lines treated with pyrazole derivatives .

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A recent study synthesized several pyrazole derivatives, including those based on the structure of this compound. The synthesized compounds were evaluated for their antimicrobial activity against a panel of bacterial strains. Results indicated that modifications to the functional groups significantly influenced the antimicrobial efficacy.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that administration of pyrazole derivatives resulted in reduced inflammation markers in tissues subjected to carrageenan-induced edema. The anti-inflammatory effects were comparable to standard treatments such as indomethacin .

常见问题

Q. Basic: What are the common synthetic routes for preparing 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the condensation of substituted aldehydes with aminopyrazole derivatives. For example, analogous pyrazole-carboxylic acids are synthesized via cyclization of intermediates formed by reacting aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by functional group modifications . Catalysts like palladium or copper are often employed to facilitate cross-coupling reactions, while solvents such as dimethylformamide (DMF) or toluene are used to optimize reaction efficiency . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P2/c), bond angles, and torsion angles are analyzed to determine molecular conformation . Data collection involves a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation, and absorption corrections (ψ scans) are applied to refine the structure . Software suites like SHELX or OLEX2 are used for data processing and visualization.

Q. Advanced: How can researchers address discrepancies in spectroscopic data between different batches of the compound?

Methodological Answer:

Discrepancies in NMR, IR, or mass spectrometry data may arise from impurities or stereochemical variations. To resolve these:

- Cross-validate with multiple techniques (e.g., HPLC for purity assessment, elemental analysis for stoichiometric validation) .

- Re-examine synthetic intermediates to identify side reactions (e.g., incomplete cyclization or oxidation of the formyl group) .

- Standardize reaction conditions (e.g., temperature, solvent purity) to minimize batch-to-batch variability .

Q. Advanced: What strategies are effective in optimizing the yield of this compound during synthesis?

Methodological Answer:

Yield optimization involves:

- Catalyst screening : Palladium-based catalysts enhance coupling efficiency in heterocyclic systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Gradual heating (e.g., reflux at 110°C) prevents decomposition of heat-sensitive groups like the formyl moiety .

- Purification : Use preparative HPLC or fractional crystallization to isolate the target compound from byproducts .

Q. Basic: What analytical techniques are essential for characterizing this compound's purity?

Methodological Answer:

Critical techniques include:

- HPLC : To quantify purity and detect trace impurities .

- Melting point analysis : Sharp melting ranges indicate high crystallinity .

- Spectroscopic methods :

- Elemental analysis : Validate empirical formula accuracy .

Q. Advanced: How does the presence of the formyl group influence the compound's reactivity in further derivatization?

Methodological Answer:

The formyl group (-CHO) at the 4-position enhances reactivity by:

- Facilitating nucleophilic additions : E.g., condensation with hydrazines to form hydrazones .

- Enabling cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids to extend conjugation .

- Participating in redox reactions : The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, altering solubility and bioactivity .

Q. Advanced: What computational methods are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to predict binding affinity .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity (e.g., antimicrobial or anticancer properties) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

属性

IUPAC Name |

1-(4-formylphenyl)-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-11(12(16)17)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGSBCFKDIFXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137685-87-9 | |

| Record name | 1-(4-formylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。